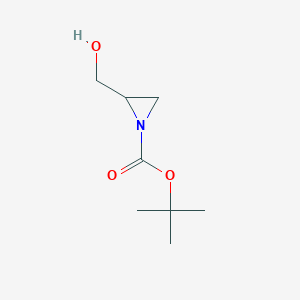

tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate

Description

tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate: is a heterocyclic organic compound with the molecular formula C₈H₁₅NO₃ It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a tert-butyl ester group

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIQLGGGUSYWKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate typically involves the reaction of aziridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: This includes optimizing reaction conditions to increase yield and purity, and employing large-scale purification techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate can undergo oxidation reactions to form corresponding carbonyl compounds.

Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted aziridines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed:

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Amines.

Substitution: Substituted aziridines.

Scientific Research Applications

Chemistry: tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex heterocyclic compounds and natural product analogs .

Biology: In biological research, this compound is used to study the reactivity and stability of aziridine rings in biological systems. It serves as a model compound for investigating the interactions of aziridines with biomolecules .

Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the development of new materials and polymers. Its reactivity and stability make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate involves its ability to undergo ring-opening reactions. The aziridine ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of open-chain amines, which can further react to form various products. The tert-butyl ester group provides stability to the molecule and can be selectively removed under acidic conditions .

Comparison with Similar Compounds

tert-Butyl aziridine-1-carboxylate: Similar structure but lacks the hydroxymethyl group.

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a four-membered ring instead of a three-membered aziridine ring.

tert-Butyl 2-(methylcarbamoyl)aziridine-1-carboxylate: Contains a methylcarbamoyl group instead of a hydroxymethyl group

Uniqueness: tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate is unique due to the presence of both the aziridine ring and the hydroxymethyl group. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .

Biological Activity

The molecular formula of tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate is , with a molecular weight of approximately 185.22 g/mol. Its structure includes a hydroxymethyl group which may influence its solubility and reactivity in biological systems.

Biological Activity Overview

Aziridines, including this compound, have been studied for various biological activities, primarily due to their ability to serve as intermediates in the synthesis of bioactive compounds. Here are some notable aspects of their biological activity:

- Antimicrobial Activity : Aziridines have been explored for their potential as antimicrobial agents. Compounds derived from aziridines have shown effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

- Enzyme Inhibition : Some aziridines exhibit enzyme inhibitory properties, which can be useful in drug development. For instance, derivatives of aziridines have been investigated for their role as inhibitors of glycosyltransferases, enzymes involved in the biosynthesis of polysaccharides .

- Drug Delivery Systems : The unique structure of aziridines allows them to form complex structures that may be utilized in drug delivery systems, enhancing the efficacy of therapeutic agents .

Case Studies

- Synthesis and Antimicrobial Testing : A study presented at the American Chemical Society National Meeting focused on synthesizing aziridine derivatives and testing them against resistant bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, warranting further investigation into their mechanisms of action .

- Polymerization Studies : Research on the anionic ring-opening polymerization (AROP) of tert-butyl aziridine-1-carboxylate demonstrated its potential to form linear polymers that could be used in drug delivery applications. The study highlighted the importance of the tert-butyloxycarbonyl (Boc) group in activating the aziridine for polymerization .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate | C9H15N O3 | Enantiomer with potentially different biological activity |

| (R)-1-Boc-2-azetidinemethanol | C9H15N O3 | Contains a Boc protecting group; used in similar synthetic pathways |

| Tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylic acid | C8H15NO3 | Lacks the tert-butyl ester functionality; may exhibit different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.